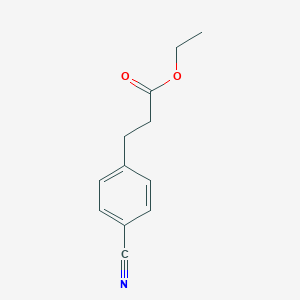![molecular formula C11H12N2 B058546 6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole CAS No. 116866-62-7](/img/structure/B58546.png)
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole, commonly known as THBB, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBB is a bicyclic compound that contains a benzimidazole ring fused with a benzene ring. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of THBB is not fully understood. However, studies have shown that THBB inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. THBB has been shown to inhibit the activity of several protein kinases, including PI3K, AKT, and mTOR. These enzymes play a critical role in cell growth, proliferation, and survival. Inhibition of these enzymes by THBB leads to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
THBB has been shown to have several biochemical and physiological effects. Studies have shown that THBB inhibits the activity of protein kinases, which play a critical role in various cellular processes. THBB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, THBB has been found to have anti-inflammatory and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THBB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. THBB has also been shown to be stable under various conditions, making it suitable for long-term storage. However, THBB has some limitations, including its solubility, which can vary depending on the solvent used. THBB is also sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for THBB research. One area of interest is the development of THBB derivatives with improved potency and selectivity. Another area of interest is the use of THBB in combination with other drugs to enhance their efficacy. THBB has also been studied for its potential applications in material science, including the development of new polymers and materials. Further research is needed to fully understand the mechanism of action of THBB and its potential applications in various fields.
Métodos De Síntesis
THBB can be synthesized using various methods, including the one-pot reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of o-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. These methods have been optimized to produce THBB in high yield and purity.
Aplicaciones Científicas De Investigación
THBB has been studied extensively for its potential applications in drug discovery. Studies have shown that THBB exhibits anti-tumor, anti-inflammatory, and anti-viral activities. It has also been found to be a potent inhibitor of protein kinases, which play a critical role in various cellular processes. THBB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
116866-62-7 |
|---|---|
Nombre del producto |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h5-7H,1-4H2,(H,12,13) |
Clave InChI |
NMLKXWRLLXLMDG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
SMILES canónico |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
Sinónimos |
1H-Naphth[1,2-d]imidazole,6,7,8,9-tetrahydro-(6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





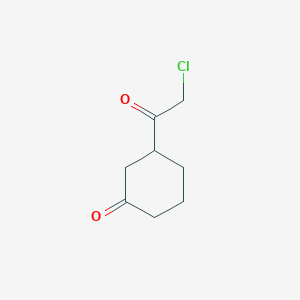

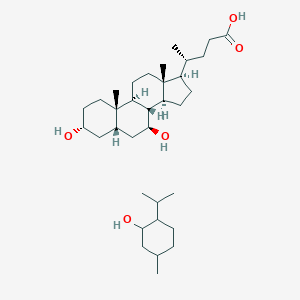
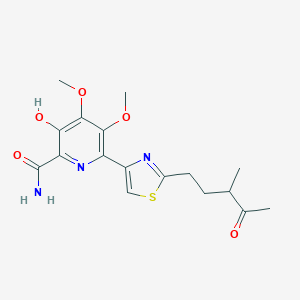
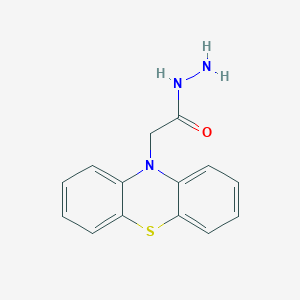
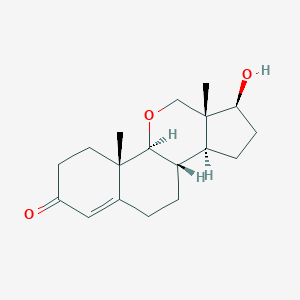
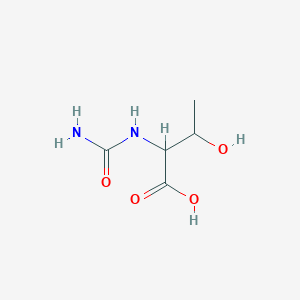
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
